Sulfadoxin is a long-acting sulfonamide antibiotic often used in combination with Pyrimethamine for its synergistic antimalarial effects [, , , , , , , , , , , , , , ]. This combination targets the parasite Plasmodium falciparum, the causative agent of malaria, particularly in its asexual blood stages [, ]. While frequently employed in treating uncomplicated malaria, the emergence of drug resistance necessitates careful consideration and monitoring of its efficacy [, , , , , , ].
Sulfadoxin finds its primary application in scientific research as an antimalarial agent, often combined with Pyrimethamine [, , , , , , , , , , , , , , ]. Studies have explored its efficacy in treating uncomplicated Plasmodium falciparum malaria, particularly in combination therapies [, , , , , , ]. Its long half-life has led to investigations for Intermittent Preventive Treatment (IPT) in infants and pregnant women in endemic regions [, , ]. Researchers also use Sulfadoxin to study drug resistance mechanisms in malaria parasites, contributing to developing new antimalarial strategies [, ]. Furthermore, its application extends to investigating its efficacy against other infectious diseases, such as toxoplasmosis, in combination with other antibiotics [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7